molecular formula C11H13N5O2 B6535009 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 1171067-04-1

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B6535009
CAS No.: 1171067-04-1
M. Wt: 247.25 g/mol
InChI Key: ZVSFJINFTSNKSP-UHFFFAOYSA-N
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Description

This compound features a cyclopropanecarboxamide group linked to a 1,3,4-oxadiazole ring substituted with a 1,3-dimethylpyrazole moiety. The oxadiazole core is an electron-deficient heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry applications. The dimethylpyrazole substituent may contribute to hydrophobic interactions, while the cyclopropane ring introduces conformational rigidity.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-6-5-8(16(2)15-6)10-13-14-11(18-10)12-9(17)7-3-4-7/h5,7H,3-4H2,1-2H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSFJINFTSNKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Pyrazole-Oxadiazole/Thiazole Families

The following table summarizes key structural and synthetic differences between the target compound and related analogs:

Compound Class Core Structure Key Substituents Yield (%) Melting Point (°C) Molecular Formula (Example) Reference
Target Compound 1,3,4-Oxadiazole 1,3-Dimethylpyrazole, Cyclopropanecarboxamide N/A N/A C12H14N4O2 (estimated) -
Pyrazole-4-carboxamide Derivatives (e.g., 3a–3p) Pyrazole Chloro, Cyano, Aryl Groups 62–71 123–183 C21H15ClN6O (e.g., 3a) [1]
Thiazole-Cyclopropanecarboxamides (e.g., 50, 74) Thiazole Fluorobenzoyl, Pyrrolidinyl, Methoxyphenyl 20–27 N/A C24H20FN3O3S (e.g., 50) [2],[4]
Pyrazolo[3,4-d]thiazole Derivatives (e.g., 937037-96-2) Pyrazolothiazole 2-Chlorophenyl, Imidazole N/A N/A C17H13ClN6OS [5]
Key Observations:

Core Heterocycle: The target compound’s 1,3,4-oxadiazole core differs from thiazole or pyrazolothiazole systems in electronic properties. Thiazole derivatives (e.g., compounds 50, 74) exhibit lower synthetic yields (20–27%) compared to pyrazole-oxadiazole analogs (62–71%), suggesting greater synthetic challenges with thiazole systems [1],[4].

Substituent Effects: The dimethylpyrazole group in the target compound likely enhances lipophilicity compared to chloro/cyano-substituted pyrazoles (e.g., 3a–3p), which may improve membrane permeability but reduce aqueous solubility [1].

Synthetic Methodology :

  • Pyrazole-oxadiazole derivatives (e.g., 3a–3p) are synthesized via EDCI/HOBt-mediated coupling, while thiazole analogs (e.g., 74) use HATU/DIPEA, reflecting differences in reactivity between oxadiazole and thiazole precursors [1],[2].

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Pyrazole-4-carboxamide derivatives (3a–3p) exhibit melting points ranging from 123–183°C, influenced by substituent polarity and crystallinity. The target compound’s melting point is expected to fall within this range due to structural similarity [1].
  • Spectroscopic Data :
    • 1H-NMR : Aromatic protons in analogous compounds (e.g., 3a–3d) resonate at δ 7.2–8.1 ppm, while methyl groups (e.g., 2.42–2.66 ppm) and cyclopropane protons (typically δ 1.0–2.0 ppm) provide distinct signatures [1],[4].
    • MS/HRMS : Molecular ion peaks for pyrazole derivatives (e.g., [M+H]+ = 403.1 for 3a) align with theoretical values, demonstrating high purity [1].

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